1-Phenylbutane-1,4-diol
Overview
Description
1-Phenylbutane-1,4-diol is an organic compound with the molecular formula C10H14O2. It is characterized by a central four-carbon chain (butane) with a phenyl group attached to one end and hydroxyl groups attached to both ends of the chain. This structure imparts both hydrophobic (phenyl group) and hydrophilic (hydroxyl groups) properties to the molecule, making it potentially amphiphilic .
Mechanism of Action
Biochemical Pathways
The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .
Pharmacokinetics
It is known that similar compounds, such as 1,4-butanediol, are well-absorbed and widely distributed in the body . The impact of these properties on the bioavailability of 1-Phenylbutane-1,4-diol is yet to be determined.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-Phenylbutane-1,4-diol are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
Like other similar compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, it is not currently possible to provide detailed information on threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and may influence its own localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1,4-diol can be synthesized through various methods. One common method involves the reduction of aromatic ketones using reducing agents such as sodium borohydride (NaBH₄). Another method utilizes asymmetric aldol reactions with chiral catalysts to achieve stereoselective synthesis of this compound enantiomers.
Industrial Production Methods: On an industrial scale, this compound can be produced by the hydrogenation of butyne-1,4-diol, which is obtained from the reaction of acetylene with formaldehyde .
Chemical Reactions Analysis
1-Phenylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups (aldehydes or ketones) under specific conditions.
Esterification: Reaction with carboxylic acids to form esters.
Etherification: Reaction with alcohols to form ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenylbutane-1,4-diol finds applications in various scientific research fields, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals and functional materials.
Materials Science: It is used in the development of polymers, liquid crystals, and other functional materials.
Biological Studies: It acts as a probe molecule to investigate cellular processes and protein-ligand interactions.
Comparison with Similar Compounds
1-Phenylbutane-1,4-diol can be compared with other similar compounds such as:
1,4-Butanediol: A primary alcohol with the formula HOCH₂CH₂CH₂CH₂OH.
1,2-Butanediol: Another butanediol isomer with different hydroxyl group positions, leading to different chemical properties and applications.
The uniqueness of this compound lies in its phenyl group, which imparts distinct hydrophobic properties and makes it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-phenylbutane-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWLUBCSBVYYTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313550 | |
Record name | 1-Phenyl-1,4-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-50-4 | |
Record name | 1-Phenyl-1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4850-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC98557 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1,4-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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